molecular formula C18H18N4O4S2 B2943349 4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 1020977-92-7

4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2943349
CAS No.: 1020977-92-7
M. Wt: 418.49
InChI Key: AXTSURBNIXDKMA-UHFFFAOYSA-N
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Description

4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3,4-oxadiazole ring, a heterocyclic scaffold widely recognized for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the pharmacokinetic properties of lead compounds . The molecular structure integrates a thiophene moiety and a benzenesulfonamide group, suggesting potential for diverse biological interactions. Compounds containing the 1,3,4-oxadiazole core are frequently investigated for a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects, making this molecule a valuable scaffold for developing novel therapeutic agents . The presence of the sulfamoyl group further indicates potential as a key intermediate or target for enzyme inhibition studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its properties in hit-to-lead optimization campaigns and as a chemical probe for identifying new biological targets.

Properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-22(13-6-7-13)28(24,25)15-8-4-12(5-9-15)17(23)19-18-21-20-16(26-18)11-14-3-2-10-27-14/h2-5,8-10,13H,6-7,11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSURBNIXDKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene moiety: This step involves the alkylation of the oxadiazole intermediate with a thiophene-containing alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfamoyl and oxadiazole groups.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Altering signal transduction pathways.

    Modifying cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Structural Analogues and Core Motifs

Key structural analogs are compared below based on core scaffolds, substituents, and functional groups:

Compound Name/Reference Core Structure Sulfonamide/Sulfamoyl Group Heterocyclic Substituent Key Functional Features
Target Compound Benzamide Cyclopropyl(methyl)sulfamoyl 1,3,4-Oxadiazol-2-yl with thiophen-2-ylmethyl Oxadiazole, sulfamoyl, thiophene
: Compounds [7–9] 1,2,4-Triazole-thione 4-X-phenylsulfonyl (X = H, Cl, Br) 2,4-Difluorophenyl Triazole-thione, sulfonyl, halogenated aryl
: Compound 4 Thiazol-2-amine None 5-Substituted-1,3,4-oxadiazol-2-yl Oxadiazole, thiazole, amine
: 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide Dipropylsulfamoyl 1,3,4-Oxadiazol-2-yl with 3-methoxyphenyl Oxadiazole, methoxyphenyl, dipropylsulfamoyl
Key Observations:
  • Core Scaffolds : The target compound and share a benzamide core, whereas uses a triazole-thione and a thiazole-amine.
  • Sulfonamide/Sulfamoyl Groups : The cyclopropyl(methyl)sulfamoyl group in the target compound introduces steric bulk and metabolic stability compared to the dipropylsulfamoyl group in . The phenylsulfonyl groups in provide strong electron-withdrawing effects but lack the cyclopropane’s conformational rigidity .
  • ’s triazole-thione with halogenated aryl groups may exhibit distinct tautomeric behavior and redox properties compared to oxadiazoles .
Spectral Comparisons:
  • IR Spectroscopy :
    • The target’s sulfamoyl group would show νS=O stretches near 1150–1300 cm⁻¹, while ’s triazole-thiones lack C=O but exhibit νC=S (~1247–1255 cm⁻¹) .
    • ’s methoxyphenyl group would display νC-O-C near 1250 cm⁻¹, absent in the thiophene-containing target .
  • NMR :
    • The cyclopropyl group in the target compound would show distinct ¹H-NMR signals (δ ~0.5–1.5 ppm) compared to dipropyl groups in (δ ~1.0–1.6 ppm) .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The thiophene ring in the target compound may increase logP compared to ’s methoxyphenyl group, enhancing membrane permeability.
  • Metabolic Stability : The cyclopropane group in the sulfamoyl moiety reduces oxidative metabolism compared to linear alkyl chains (e.g., dipropyl in ) .
  • Bioactivity: The oxadiazole-thiophene combination could target enzymes like COX-2 or kinases, whereas ’s triazole-thiones with halogens might exhibit antibacterial properties .

Biological Activity

The compound 4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • A cyclopropyl group
  • A sulfamoyl moiety
  • A thiophene ring
  • An oxadiazole unit

The synthesis typically involves multi-step reactions that incorporate these functional groups, enhancing the compound's biological activity against various targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer therapy and antimicrobial effects. The following sections detail its mechanisms of action and specific biological activities.

  • Inhibition of Tubulin Polymerization : Similar to known anticancer agents like Combretastatin A-4 (CA-4), this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest effective binding to the colchicine-binding site on tubulin, indicating a comparable interaction profile to established anticancer drugs.
  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The presence of the thiophene and oxadiazole rings is believed to enhance its interaction with microbial targets, although specific mechanisms are still under investigation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Anticancer Activity

A notable study investigated the anticancer efficacy of related thiophene derivatives, reporting IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B (hepatocellular carcinoma) cell lines. These findings indicate potent activity and suggest that structural modifications can enhance efficacy.

Antimicrobial Efficacy

In a recent evaluation of antimicrobial properties, compounds structurally similar to this compound exhibited moderate inhibitory effects against several pathogenic bacteria. The study emphasized the importance of the thiophene ring in enhancing antimicrobial activity .

Data Tables

Biological Activity IC50 Value (µM) Target
Anticancer (Hep3B)5.46 - 12.58Hepatocellular carcinoma
AntimicrobialModerateVarious bacterial strains

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?

Answer:
The synthesis involves three critical stages: (1) sulfamoyl group formation, (2) oxadiazole ring cyclization, and (3) thiophene coupling.

  • Key Intermediates:
    • 4-Cyclopropyl(methyl)sulfamoylbenzoic acid: Formed via sulfamoylation of benzoic acid derivatives using cyclopropylmethylamine and sulfonylating agents .
    • 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine: Synthesized by hydrazide cyclization with cyanogen bromide or POCl₃ .
    • Final coupling: Achieved via amide bond formation between the sulfamoylbenzamide and oxadiazole-amine using coupling agents (e.g., EDC/HOBt) .

Table 1: Reaction Conditions for Key Steps

StepReagents/Conditions (Evidence)Yield Range
SulfamoylationSOCl₂, cyclopropylmethylamine, DCM 60-75%
Oxadiazole cyclizationCyanogen bromide, MeOH, 0–5°C 50-65%
Amide couplingEDC/HOBt, DMF, RT 70-85%

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • 1H/13C NMR: Confirm substitution patterns on the oxadiazole and thiophene moieties (e.g., thiophene protons at δ 6.8–7.4 ppm) .
  • FT-IR: Validate sulfonamide (N–H stretch: ~3300 cm⁻¹) and carbonyl (C=O: ~1680 cm⁻¹) groups .
  • LC-MS/HRMS: Verify molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Advanced: How to design in vitro assays for antimicrobial potential against multidrug-resistant pathogens?

Answer:

  • Assay Design:
    • Use broth microdilution (CLSI guidelines) to determine MIC values against ESKAPE pathogens .
    • Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption via crystal violet staining .
  • Mechanistic Studies:
    • Perform time-kill kinetics and synergy testing with β-lactamase inhibitors .
    • Evaluate bacterial membrane permeability using propidium iodide uptake .

Table 2: Activity Data for Analogous Compounds

CompoundMIC (µg/mL) vs. S. aureus (Evidence)
Oxadiazole-benzamide derivative2.5–12.5
Thiophene-oxadiazole hybrid1.56–6.25

Advanced: What computational approaches predict binding affinity with bacterial/cancer targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with E. coli dihydrofolate reductase or human Topoisomerase II .
  • MD Simulations: Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .
  • QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with activity .

Basic: What parameters minimize side-product formation during the coupling reaction?

Answer:

  • Stoichiometry: Maintain 1:1 molar ratio of benzamide and oxadiazole-amine.
  • Solvent: Use anhydrous DMF or THF to prevent hydrolysis .
  • Temperature: Keep below 30°C to avoid oxadiazole ring degradation .
  • Work-up: Purify via column chromatography (silica gel, EtOAc/hexane) .

Advanced: How to resolve contradictions in biological activity data among analogs?

Answer:

  • Structural-Activity Relationship (SAR): Systematically vary substituents (e.g., cyclopropyl vs. methyl groups) and test in standardized assays .
  • Assay Standardization: Control variables like inoculum size, pH, and serum protein content .
  • Off-Target Screening: Use kinase/GPCR panels to identify polypharmacology .

Advanced: Strategies to optimize solubility/bioavailability without altering the sulfamoyl group

Answer:

  • Prodrug Design: Introduce ester/amide prodrug moieties at the benzamide carbonyl .
  • Co-crystallization: Use co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release .

Basic: Recommended purification techniques for isolating the compound from thiophene byproducts

Answer:

  • Liquid-Liquid Extraction: Separate polar byproducts using DCM/water .
  • Recrystallization: Use ethanol/water (3:1) to isolate pure crystals .
  • HPLC: Employ C18 columns with acetonitrile/water gradients for final polishing .

Advanced: How does the cyclopropane substituent influence nucleophilic substitution reactivity?

Answer:

  • Electronic Effects: The cyclopropane ring’s strain increases electrophilicity at the sulfamoyl sulfur, enhancing reactivity with nucleophiles (e.g., amines) .
  • Steric Effects: Bulkier substituents reduce accessibility to the reaction site, requiring polar aprotic solvents (e.g., DMF) .

Table 3: Substituent Effects on Reaction Rates

SubstituentRelative Rate (vs. methyl)Evidence
Cyclopropyl1.8×
Phenyl0.5×

Basic: Primary degradation pathways under accelerated stability testing

Answer:

  • Hydrolysis: Sulfamoyl group degrades in acidic/basic conditions to sulfonic acid .
  • Oxidation: Thiophene ring forms sulfoxide derivatives under oxidative stress .
  • Photolysis: Benzamide carbonyl undergoes Norrish-type cleavage under UV light .

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